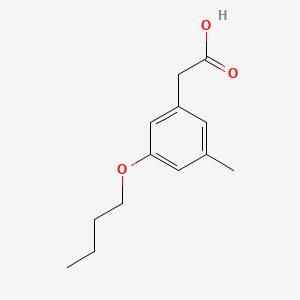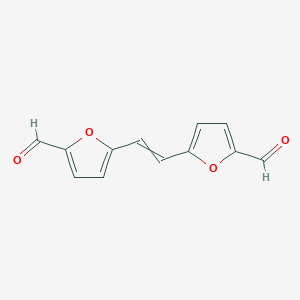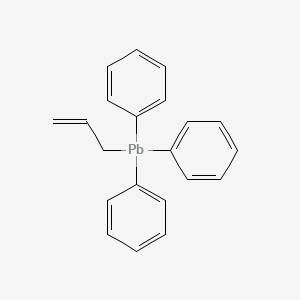![molecular formula C14H15N B14660040 2-[(4-Methylphenyl)methyl]aniline CAS No. 51570-53-7](/img/structure/B14660040.png)
2-[(4-Methylphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)methyl]aniline, also known as 4-Methylbenzylamine, is an organic compound with the molecular formula C14H15N. This compound is a derivative of aniline, where the aniline nitrogen is bonded to a benzyl group substituted with a methyl group at the para position. It is a colorless to pale yellow liquid with a characteristic amine odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]aniline can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 4-methylbenzyl nitrobenzene using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation over palladium on carbon (Pd/C) under hydrogen gas.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Electrophilic Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)methyl]aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)methyl]aniline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as cyclooxygenase (COX), which plays a role in inflammation.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Cellular Pathways: The compound can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2-[(4-Methylphenyl)methyl]aniline can be compared with other similar compounds:
4-Methylaniline: This compound has a methyl group at the para position but lacks the benzyl group, resulting in different reactivity and physical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
51570-53-7 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9H,10,15H2,1H3 |
Clave InChI |
UYYLZKOSHLFMKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

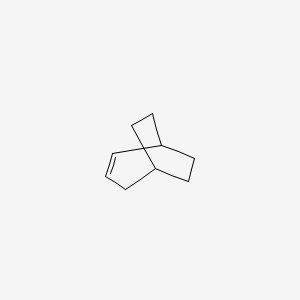
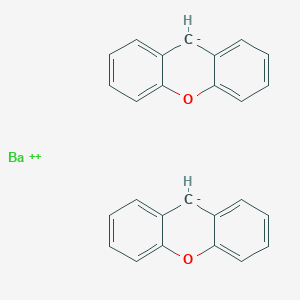
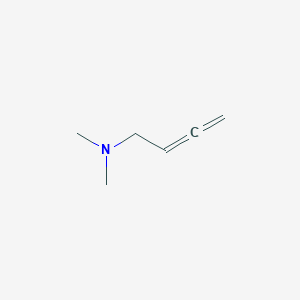
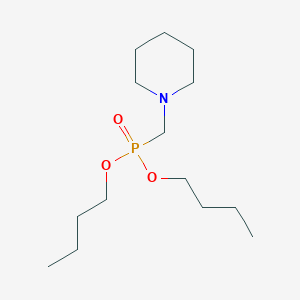
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
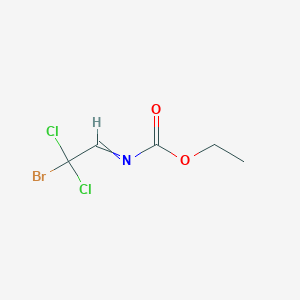
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
